molecular formula C6H7N3O3 B6588357 2-amino-4-methoxypyrimidine-5-carboxylic acid CAS No. 72418-38-3

2-amino-4-methoxypyrimidine-5-carboxylic acid

Cat. No.: B6588357
CAS No.: 72418-38-3
M. Wt: 169.1
InChI Key:
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Description

2-amino-4-methoxypyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methoxypyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-4-methoxypyrimidine with a carboxylating agent under suitable conditions. For instance, the reaction can be carried out using carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-amino-4-methoxypyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dimethoxypyrimidine: Similar structure with an additional methoxy group at position 6.

    2-amino-4-chloropyrimidine: Similar structure with a chlorine atom at position 4.

    2-amino-4-methylpyrimidine: Similar structure with a methyl group at position 4.

Uniqueness

2-amino-4-methoxypyrimidine-5-carboxylic acid is unique due to the presence of both amino and methoxy groups along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-methoxypyrimidine-5-carboxylic acid involves the reaction of 2-amino-4-methoxypyrimidine with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "2-amino-4-methoxypyrimidine", "ethyl chloroformate", "sodium hydroxide", "water", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methoxypyrimidine in methanol.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 5: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 6: Collect the precipitated product by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 2-amino-4-methoxypyrimidine-5-carboxylic acid." ] }

CAS No.

72418-38-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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